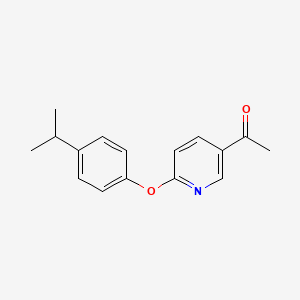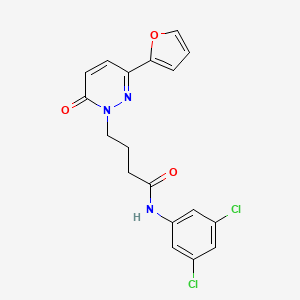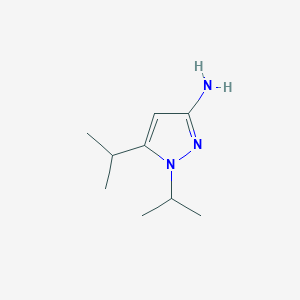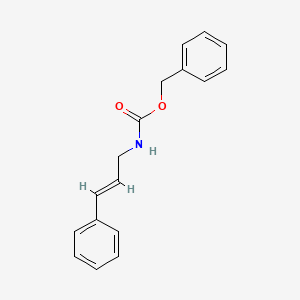
Benzyl cinnamylcarbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzyl cinnamylcarbamate, also known as 3-Phenyl-2-Propenoic Acid Phenylmethyl Ester, is a carboxylic ester with the molecular formula C17H17NO2 . It is a white or light yellow crystal with a fragrance similar to Peru balsam, Tolu balsam, benzoin, and storax . It is insoluble in water, ethylene glycol, and glycerin, but soluble in ethanol and other organic solvents . It is primarily used as a fragrance .
Molecular Structure Analysis
The linear molecular formula of Benzyl cinnamylcarbamate is C6H5CH=CHCOOCH2C6H5 . Due to the presence of a double bond in the molecule, it can exist in both cis and trans forms . Further structural analysis can be performed using techniques such as FTIR spectroscopy, 1H-NMR, 13C-NMR, and HRMS .Physical And Chemical Properties Analysis
Benzyl cinnamylcarbamate is a white or light yellow crystal . It is insoluble in water, ethylene glycol, and glycerin, but soluble in ethanol and other organic solvents . More detailed physical and chemical properties can be analyzed using various techniques .科学的研究の応用
Biocatalysis in Synthesis
- Novozym 40086 as a Novel Biocatalyst : A study by Sun and Tian (2018) in "RSC Advances" demonstrated the effectiveness of Novozym 40086, a commercial immobilized lipase, in synthesizing benzyl cinnamate through esterification. This process showed high efficiency and reusability, marking an advancement in the production of benzyl cinnamate for various applications (Sun & Tian, 2018).
Historical Medical Use
- Benzyl Cinnamate in Treating Tuberculosis : Historically, benzyl cinnamate was used in the treatment of tuberculosis and other forms of chronic inflammation. This was reported by Jacobson (1936) in the "Archives of Ophthalmology", highlighting its diverse therapeutic potential (Jacobson, 1936).
Chemical Synthesis Methods
- Novel Synthetic Method from Allyl Ethers : Research by Kim et al. (2000) in "Tetrahedron Letters" explored the conversion of various allyl ethers into N-allylcarbamates using chlorosulfonyl isocyanate, which is a key step in the synthesis of benzyl cinnamylcarbamate (Kim et al., 2000).
Optimization of Synthesis Process
- Optimization by Response Surface Methodology : Zhang et al. (2016) in "Food Chemistry" developed an optimized enzymatic esterification process for synthesizing benzyl cinnamate. This study highlights significant advancements in increasing the efficiency and yield of the synthesis (Zhang et al., 2016).
Antibacterial Properties
- Anti-bacterium Activity Study : A study by Li-si (2013) in the "Journal of Guangdong University of Petrochemical Technology" discussed the antibacterial properties of benzyl cinnamate, demonstrating its effectiveness against various microorganisms (Li-si, 2013).
Kinetic and Thermodynamic Analysis
- Kinetic and Thermodynamic Investigation : Zhi et al. (2020) in "Current Catalysis" provided insights into the kinetics and thermodynamics of enzymatic synthesis of benzyl cinnamate, offering valuable information for process optimization (Zhi et al., 2020).
将来の方向性
The future directions for Benzyl cinnamylcarbamate could involve further exploration of its synthesis, properties, and potential applications. It could be interesting to investigate its use in other fields, given its fragrance properties . Additionally, its potential biological activities could be explored further .
作用機序
Target of Action
Benzyl cinnamylcarbamate is a synthetic compound that has been studied for its antimicrobial activity . The primary targets of benzyl cinnamylcarbamate are the ergosterol present in the fungal plasmatic membrane and the cell wall . Ergosterol is a key component of fungal cell membranes, and its disruption can lead to cell death .
Mode of Action
Benzyl cinnamylcarbamate interacts directly with its targets, leading to changes in the structure and function of the fungal cell membrane and cell wall . This interaction disrupts the integrity of the cell membrane and cell wall, leading to leakage of cellular contents and ultimately cell death .
Biochemical Pathways
It is known that the compound’s interaction with ergosterol disrupts the normal function of the fungal cell membrane, affecting various cellular processes .
Result of Action
The result of benzyl cinnamylcarbamate’s action is the death of the fungal cells . By disrupting the integrity of the cell membrane and cell wall, the compound causes leakage of cellular contents, leading to cell death .
Action Environment
The action, efficacy, and stability of benzyl cinnamylcarbamate can be influenced by various environmental factors. For instance, the compound’s antimicrobial activity may be affected by the presence of other substances, the pH of the environment, and the temperature . .
特性
IUPAC Name |
benzyl N-[(E)-3-phenylprop-2-enyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO2/c19-17(20-14-16-10-5-2-6-11-16)18-13-7-12-15-8-3-1-4-9-15/h1-12H,13-14H2,(H,18,19)/b12-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDPDNVRHOJHYMN-KPKJPENVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NCC=CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)NC/C=C/C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl cinnamylcarbamate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(E)-N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-2-phenylethenesulfonamide](/img/structure/B2798030.png)
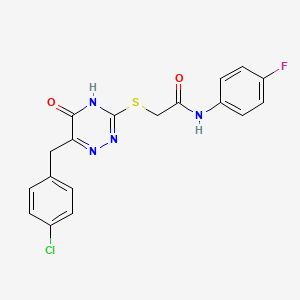
![4-[8-(benzenesulfonyl)-2H,3H-[1,4]dioxino[2,3-g]quinolin-9-yl]morpholine](/img/structure/B2798033.png)
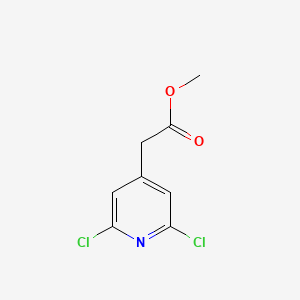
![2-[2-[1-(3,4-Dimethylphenyl)-2,5-dimethylpyrrol-3-yl]-2-oxoethyl]sulfanyl-7-methyl-3-phenyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B2798036.png)
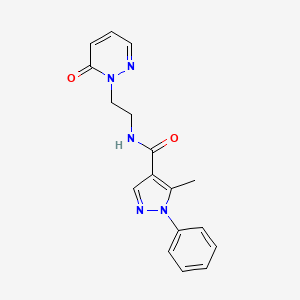
![2-[(E)-2-[(4-chloro-3-nitrophenyl)methylidene]hydrazin-1-yl]-3-(trifluoromethyl)quinoxaline](/img/structure/B2798043.png)
![8,9-dimethoxy-2-phenyl-3H-[1,2,4]triazolo[1,5-c]quinazoline-5-thione](/img/structure/B2798045.png)
